molecular formula C17H20ClN3O3 B2995822 2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one CAS No. 1421472-23-2

2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one

Cat. No.: B2995822
CAS No.: 1421472-23-2
M. Wt: 349.82
InChI Key: XSRWFGFDOLIQPA-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one (hereafter referred to as the target compound) features a hybrid structure combining a 4-chlorophenoxy group, a pyrrolidine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety, and a propan-1-one backbone.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-19-15(24-20-11)14-5-4-10-21(14)16(22)17(2,3)23-13-8-6-12(18)7-9-13/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRWFGFDOLIQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one typically involves multiple steps. One common approach is to start with the chlorophenoxy precursor, which undergoes a series of reactions including alkylation, cyclization, and functional group transformations to introduce the oxadiazole and pyrrolidine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Research Findings and Data Gaps

Pharmacological Data

  • Target Compound: No explicit activity data are available in the evidence.
  • ID 45 : Documented for use in treating cancer and thrombotic events, likely due to its dichloropyridinyl and oxadiazole-thioether groups enhancing DNA intercalation or protease inhibition .
  • Compound : High molecular weight (398.9 g/mol) and sulfonyl-piperazine group suggest suitability for targeting polar enzyme active sites, such as kinases .

Physicochemical Properties

  • Solubility: The target compound’s 4-chlorophenoxy group may reduce aqueous solubility compared to the sulfonyl-piperazine derivative in , which has enhanced polarity .
  • Metabolic Stability : The 3-methyl substitution on the oxadiazole ring in the target compound likely improves metabolic stability over unsubstituted analogs, as methyl groups resist oxidative degradation .

Biological Activity

The compound 2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one , often referred to in research as a novel synthetic derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H22ClN3O2
  • Molecular Weight : 351.84 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The presence of the chlorophenoxy group suggests potential interactions with adrenergic receptors and other G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.
  • Anticonvulsant Activity : Preliminary studies indicate that derivatives similar to this compound exhibit anticonvulsant properties. Research has shown that modifications in the molecular structure can enhance anticonvulsant efficacy by altering receptor binding affinities and pharmacokinetic profiles .

Anticonvulsant Properties

A study evaluating the anticonvulsant activity of related compounds found that halogenation and specific substitutions significantly improved efficacy in seizure models. The compound's structural features may enhance its ability to modulate neurotransmitter systems involved in seizure activity .

Antiproliferative Effects

Research on similar chemical structures has indicated potential antiproliferative effects against various cancer cell lines. For instance, compounds with similar moieties have demonstrated significant inhibition of cell proliferation in human breast cancer cells (MDA-MB-231) with IC50 values indicating effective concentrations .

CompoundCell LineIC50 (μM)Activity
2gMDA-MB-23116.38Antiproliferative
8PTZ Seizures100Anticonvulsant

Antimicrobial Activity

The compound’s potential as an antimicrobial agent has also been explored. Studies show that derivatives exhibit moderate antibacterial activity against strains like Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of biological activity .

Study 1: Anticonvulsant Screening

In a controlled study, the compound was evaluated for its anticonvulsant properties using the maximal electroshock (MES) test. Results indicated a significant protective effect against induced seizures, comparable to established anticonvulsants like phenytoin .

Study 2: Antiproliferative Activity Assessment

A series of derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that modifications enhancing lipophilicity correlated with increased antiproliferative activity, suggesting that this compound may share similar traits .

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